molecular formula C18H29N3O3 B4396700 2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazin-1-yl]-N,N-dimethylacetamide

2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazin-1-yl]-N,N-dimethylacetamide

Cat. No.: B4396700
M. Wt: 335.4 g/mol
InChI Key: VKOXUYYIUXUNBL-UHFFFAOYSA-N
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Description

2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazin-1-yl]-N,N-dimethylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring, methoxy groups, and a trifluoroacetate moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazin-1-yl]-N,N-dimethylacetamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxy and methoxymethyl groups. The final step involves the formation of the trifluoroacetate salt.

    Preparation of Piperazine Derivative: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Introduction of Methoxy and Methoxymethyl Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.

    Formation of Trifluoroacetate Salt: The final step involves the reaction of the piperazine derivative with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazin-1-yl]-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazin-1-yl]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazin-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 1,4-Dimethylbenzene
  • N,N-Dimethylacetamide

Uniqueness

2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazin-1-yl]-N,N-dimethylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroacetate moiety, in particular, enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazin-1-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-19(2)18(22)13-21-9-7-20(8-10-21)12-15-5-6-17(24-4)16(11-15)14-23-3/h5-6,11H,7-10,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOXUYYIUXUNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCN(CC1)CC2=CC(=C(C=C2)OC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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